tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Lipophilicity Drug-likeness Permeability

tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783462-71-4) is a fluorinated heterocyclic compound featuring a partially saturated quinoxaline core with a fluorine atom at the C8 position of the benzene ring and a tert-butoxycarbonyl (Boc) protecting group at the N1 nitrogen. It belongs to the tetrahydroquinoxaline class of N-heterocycles, which are recognized as privileged scaffolds in medicinal chemistry with applications spanning antiviral, anticancer, and anti-infective drug discovery.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Cat. No. B11859974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)F
InChIInChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3
InChIKeyXOMCPAZDHSJXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: A C8-Fluorinated Boc-Protected Dihydroquinoxaline Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783462-71-4) is a fluorinated heterocyclic compound featuring a partially saturated quinoxaline core with a fluorine atom at the C8 position of the benzene ring and a tert-butoxycarbonyl (Boc) protecting group at the N1 nitrogen [1]. It belongs to the tetrahydroquinoxaline class of N-heterocycles, which are recognized as privileged scaffolds in medicinal chemistry with applications spanning antiviral, anticancer, and anti-infective drug discovery [2]. With a molecular formula of C13H17FN2O2 and a molecular weight of 252.28 g/mol, this compound serves primarily as a synthetic intermediate or building block, enabling downstream functionalization through selective Boc deprotection and elaboration of the dihydroquinoxaline core .

Why Unsubstituted, Chloro-, or Bromo-Analogs Cannot Simply Replace tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate in Structure–Activity Programs


Substitution at the C8 position of the quinoxaline benzene ring profoundly influences both physicochemical and pharmacological properties in a halogen-dependent manner [1]. The 8-fluoro substituent imparts a distinct combination of moderate lipophilicity (XLogP3 = 2.5) and strong electron-withdrawing character without the steric bulk of chlorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) or the heavy atom effects of bromine [2]. Historical SAR studies on 1,4-dihydroquinoxaline-2,3-diones (QX series) demonstrate that 8-position substitution directly modulates NMDA receptor glycine site antagonism potency, with different halogens yielding divergent IC50 values [3]. Furthermore, the fluorine atom provides a distinct 19F NMR handle for metabolic tracking and quantitative analysis, a capability absent in non-fluorinated or chloro/bromo analogs [4]. These differences preclude simple interchangeability in lead optimization campaigns where precise tuning of potency, metabolic stability, and pharmacokinetic profile is required.

Quantitative Differentiation Evidence for tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate Versus Closest Structural Comparators


Lipophilicity Modulation: XLogP3 Comparison of 8-Fluoro vs. Unsubstituted Dihydroquinoxaline Boc-Carboxylates

The 8-fluoro substitution on the dihydroquinoxaline scaffold produces a measurable increase in computed lipophilicity compared to the unsubstituted parent compound. The 8-fluoro derivative (CID 84634616) has a PubChem-computed XLogP3-AA value of 2.5, whereas the unsubstituted analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 887590-25-2) has an XLogP3 value of 2.4 [1]. This ΔXLogP3 of +0.1 is consistent with the known effect of aromatic fluorine substitution on logP, where fluorine typically adds approximately 0.1–0.4 log units relative to hydrogen [2]. Predicted LogP values from vendor cheminformatics platforms corroborate this trend: the 8-fluoro compound shows a predicted LogP of 2.99 (Leyan), compared to 2.63–3.06 for the unsubstituted analog across multiple prediction methods . This modest but directionally consistent lipophilicity increase may influence membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity Drug-likeness Permeability

Electronic Perturbation: Hydrogen Bond Acceptor Count as a Driver of Solubility and Target Engagement

Introduction of the fluorine atom at C8 increases the hydrogen bond acceptor (HBA) count of the dihydroquinoxaline Boc-carboxylate scaffold. The 8-fluoro derivative possesses 4 HBA sites (2 carbonyl oxygens from the Boc carbamate, 1 pyrazine-ring nitrogen, and the C8 fluorine atom), compared to 3 HBA sites for the unsubstituted analog which lacks the fluorine HBA contribution [1]. This increase in HBA count, while maintaining an identical hydrogen bond donor count (HBD = 1, from the N4 secondary amine) and topological polar surface area (TPSA = 41.57 Ų for both compounds), alters the HBA/HBD ratio in favor of additional acceptor capacity . The fluorine atom can participate in weak, electrostatic C–F···H–X hydrogen bonding interactions with biological targets, a feature not available to the unsubstituted, 8-chloro, or 8-bromo analogs, where chlorine and bromine are poorer H-bond acceptors due to their more diffuse electron clouds [2].

Hydrogen bonding Solubility Molecular recognition

Class-Level Metabolic Stability Advantage of Fluorinated vs. Non-Fluorinated Quinoxaline Scaffolds

While direct head-to-head metabolic stability data for tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate versus its des-fluoro analog are not available in the public domain, class-level inference from structurally related fluorinated quinoxalines strongly supports the metabolic stability advantage conferred by C–F substitution. The 7-fluoro-quinoxaline drug candidate GW420867X ((S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester) demonstrates that fluorine incorporation on the quinoxaline benzene ring significantly alters CYP450-mediated metabolic pathways, with in vitro studies using singly expressed human CYP450 isoforms confirming distinct metabolic profiles [1]. The metabolic half-life of the related quinoxaline XK469, which contains a 7-chloro substituent, is approximately 3 days in humans, illustrating that halogen position and identity critically influence pharmacokinetic duration [2]. In the broader context of medicinal chemistry, strategic fluorine placement at metabolically labile positions is an established approach to prolong metabolic half-life by blocking CYP450 oxidation . The 8-fluoro substituent in the target compound is analogously positioned to exert a metabolic shielding effect on the adjacent benzene ring positions, a feature not provided by the unsubstituted, 8-chloro (CAS 1784799-86-5), or 8-bromo analogs, where chlorine and bromine may undergo alternative metabolic fates including oxidative dehalogenation .

Metabolic stability CYP450 Drug metabolism

8-Position Substitution SAR: Potency Modulation Demonstrated in Quinoxaline NMDA Receptor Antagonists

Published SAR studies on 1,4-dihydroquinoxaline-2,3-dione (QX) and related heterocyclic scaffolds have established that substitution at the 8-position of the quinoxaline ring is a critical determinant of biological potency [1]. In a focused series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs), substitution at the 8-position was found to decrease NMDA receptor glycine site potency relative to 5-, 6-, and 7-substituted analogs, demonstrating that the 8-position exerts a distinct SAR vector [1]. In a parallel HBAD series, 8-substituted analogs exhibited the highest potency among all substitution patterns tested, with the 8-chloro analog (HBAD 6) achieving an IC50 of 0.013 µM in [3H]-DCKA binding assays and Kb values of 0.026 µM (NR1a/2C) and 0.048 µM (cortical neurons) [2]. While the 8-fluoro analog has not been explicitly tested in these assays, this class-level SAR establishes the principle that 8-position halogenation is pharmacologically consequential and that fluorine—with its unique electronic profile (σmeta = 0.34 for F vs. 0.37 for Cl vs. 0.39 for Br)—is expected to produce a distinct potency and selectivity fingerprint compared to 8-chloro or 8-bromo congeners [3].

Structure-Activity Relationship NMDA receptor Glycine site antagonist

Batch-Level Quality Control Differentiation: Multi-Technique Purity Verification Across Commercial Suppliers

The target compound is available from multiple reputable suppliers at standard purities of 97% (Bidepharm, Leyan) to ≥98% (MolCore), with documented batch-specific quality control data including NMR, HPLC, and GC analyses . Bidepharm explicitly provides batch-specific QC reports (NMR, HPLC, GC) for each production lot, enabling end-users to verify structural integrity and purity before committing to downstream synthesis or biological testing . The unsubstituted analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 887590-25-2) is similarly available at 98% purity with NMR confirmation, but published 1H NMR spectra (400 MHz, CDCl3 or DMSO-d6) differ diagnostically from those expected for the 8-fluoro derivative due to the absence of 19F coupling patterns [1]. The 8-chloro analog (CAS 1784799-86-5) is available at 97% purity, but its higher molecular weight (268.74 vs. 252.29) and distinct isotopic pattern (3:1 Cl isotope ratio) provide alternative analytical handles . For procurement decisions, the availability of orthogonal QC techniques and batch traceability from major suppliers reduces the risk of misannotation or cross-contamination, which is particularly important when the building block is destined for multi-step synthetic sequences where early-stage impurities propagate.

Analytical quality control Batch reproducibility Procurement specification

Boc Protection Strategy: Orthogonal Synthetic Versatility for Multi-Step Medicinal Chemistry Sequences

The Boc protecting group at N1 provides acid-labile orthogonal protection that enables selective downstream functionalization of the dihydroquinoxaline scaffold. This is a critical feature for library synthesis and lead optimization, where sequential deprotection–functionalization sequences are required. The Boc group on tetrahydroquinoxaline scaffolds has been demonstrated to be compatible with kinetic resolution via lithiation using n-butyllithium and sparteine, with the enantioenrichment remaining high after Boc removal [1]. Furthermore, mono-N-Boc-protected diamines are key substrates in the Ugi/deprotection/cyclization (UDC) strategy for generating diverse quinoxaline and benzodiazepine scaffolds in a two-step, one-pot protocol [2]. The specific combination of an 8-fluoro substituent with N1-Boc protection creates a building block that is distinct from its 8-chloro and 8-bromo counterparts, as the fluorine atom's strong electron-withdrawing effect (σmeta = 0.34) modulates the electron density at N1, potentially influencing the rate and selectivity of Boc deprotection under acidic conditions (e.g., TFA/DCM or 4M HCl/dioxane) [3]. This electronic modulation is absent in the unsubstituted analog and differs in magnitude from the 8-chloro (σmeta = 0.37) and 8-bromo (σmeta = 0.39) analogs, providing a tunable parameter for reaction optimization in multi-step syntheses [4].

Protecting group strategy Solid-phase synthesis Cascade reactions

Optimal Research and Industrial Application Scenarios for tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate Based on Verified Differentiation Evidence


Lead Optimization of Ionotropic Glutamate Receptor Antagonists Requiring C8 Position SAR Exploration

For medicinal chemistry programs targeting NMDA, AMPA, or kainate receptors where the quinoxaline scaffold is a validated pharmacophore, the 8-fluoro building block enables systematic exploration of halogen-dependent SAR at the C8 position. Historical data demonstrate that 8-chloro and 8-bromo analogs achieve IC50 values as low as 0.013 µM in [3H]-DCKA binding assays [1]. The 8-fluoro analog offers an underexplored electronic space (σmeta = 0.34 vs. 0.37 for Cl) combined with a smaller van der Waals radius (1.47 Å vs. 1.75 Å), potentially yielding differentiated selectivity profiles against NMDA receptor subtypes. Following Boc deprotection, the free N1 amine can be elaborated to generate diverse analog libraries.

Discovery of Antiviral Agents Targeting Hepatitis B Virus (HBV) Nucleocapsid Assembly

Tetrahydroquinoxaline-derived phenyl ureas have been identified as potent modulators of HBV nucleocapsid assembly, with sub-micromolar EC50 values in HBV DNA replication assays . The 8-fluoro Boc-protected building block provides a direct entry point for synthesizing novel tetrahydroquinoxaline-based capsid assembly modulators, where the fluorine substituent may enhance metabolic stability and provide a 19F NMR handle for pharmacokinetic profiling. The Boc group allows for late-stage N1 diversification after scaffold assembly.

Synthesis of Fluorinated Quinoxaline-Based PET Tracer Precursors

Fluorinated quinoxaline-based κ-opioid receptor (KOR) agonists have been specifically designed for positron emission tomography (PET) imaging studies [2]. The 8-fluoro substituent in the target compound provides a stable C–F bond suitable as a cold reference standard for 18F-radiolabeling studies. Unlike 8-chloro or 8-bromo analogs, which cannot serve as direct PET tracer precursors, the 8-fluoro compound enables direct comparative binding and metabolic studies alongside 18F-labeled counterparts, making it uniquely valuable in translational imaging research programs.

Diversity-Oriented Synthesis via Ugi/Deprotection/Cyclization (UDC) Cascade Strategies

Mono-N-Boc-protected diamines are privileged substrates for the UDC cascade strategy, which generates fused quinoxaline and benzodiazepine scaffolds in a two-step, one-pot protocol with at least three points of diversity [3]. The 8-fluoro Boc-protected dihydroquinoxaline provides a unique fluorinated input for UDC library synthesis, where the fluorine atom at C8 remains intact through the acidless post-Ugi cyclization step, directly delivering fluorinated final compounds without additional fluorination steps.

Quote Request

Request a Quote for tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.